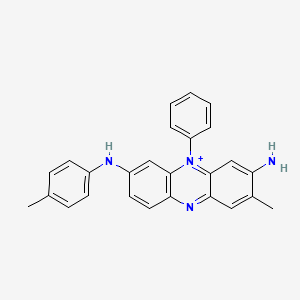

mauveine A

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C26H23N4+ |

|---|---|

Molecular Weight |

391.5 g/mol |

IUPAC Name |

3-methyl-8-N-(4-methylphenyl)-10-phenylphenazin-10-ium-2,8-diamine |

InChI |

InChI=1S/C26H22N4/c1-17-8-10-19(11-9-17)28-20-12-13-23-25(15-20)30(21-6-4-3-5-7-21)26-16-22(27)18(2)14-24(26)29-23/h3-16H,1-2H3,(H2,27,28)/p+1 |

InChI Key |

YXFYAGMZSWNKGA-UHFFFAOYSA-O |

Canonical SMILES |

CC1=CC=C(C=C1)NC2=CC3=C(C=C2)N=C4C=C(C(=CC4=[N+]3C5=CC=CC=C5)N)C |

Origin of Product |

United States |

Foundational & Exploratory

The Accidental Creation of a Revolution: A Technical History of Mauveine's Discovery

An in-depth guide for researchers, scientists, and drug development professionals on the seminal discovery of Mauveine by William Henry Perkin.

This technical guide delves into the historical and chemical intricacies of William Henry Perkin's discovery of mauveine in 1856. At the tender age of 18, Perkin's serendipitous finding not only gave birth to the synthetic dye industry but also catalyzed a paradigm shift in the interplay between academic chemistry and industrial application. This document provides a detailed account of the experimental protocols of the era, quantitative analysis of the materials involved, and a logical visualization of the discovery process.

Introduction: The Quest for Quinine

In the mid-19th century, the British Empire was heavily invested in securing a stable supply of quinine, the only effective treatment for malaria, which was rampant in its colonies.[1] The sole source of quinine was the bark of the cinchona tree, a resource that was both costly and geographically limited.[2] August Wilhelm von Hofmann, a prominent chemist at the Royal College of Chemistry in London, tasked his young assistant, William Henry Perkin, with a challenging project during the Easter vacation of 1856: to synthesize quinine in the laboratory.[2][3]

At the time, the structural theory of organic chemistry was in its infancy, and the exact molecular architecture of quinine was unknown.[4] Perkin's approach was based on the incorrect hypothesis that he could produce quinine (C₂₀H₂₄N₂O₂) by oxidizing two molecules of allyltoluidine (C₁₀H₁₃N) with potassium dichromate.[5] This attempt, predictably, resulted in a "dirty reddish brown precipitate" and not the desired antimalarial compound.[5]

The Serendipitous Discovery of Mauveine

Undeterred by his initial failure, Perkin turned his attention to a simpler starting material: aniline, a derivative of coal tar.[3] Coal tar was an abundant and foul-smelling waste product of the coal gas industry.[3] Perkin's decision to experiment with aniline, which he also oxidized with potassium dichromate, was a pivotal moment.[3] The reaction yielded a black, tarry sludge, seemingly another failed experiment.[6]

It was during the process of cleaning his glassware with alcohol that Perkin made his groundbreaking observation.[6] He noticed that the black precipitate dissolved to form an intensely purple solution.[7] Possessing a keen and inquisitive mind, Perkin recognized the potential of this vibrant color. He found that it could dye silk a brilliant purple and that the color was remarkably fast to light and washing, qualities rarely found in natural dyes of the time.[8]

Perkin named his discovery "aniline purple," which later became popularly known as "mauveine" or "Perkin's mauve."[6][8] Realizing the commercial potential of his discovery, he filed for a patent in August 1856 and, with the financial backing of his father and brother, established a factory to produce the dye on an industrial scale.[3][9] This marked the birth of the synthetic dye industry and laid the groundwork for the modern chemical and pharmaceutical industries.[3]

The Chemistry of Mauveine: A Fortunate Impurity

It was later understood that the success of Perkin's synthesis was due to a crucial impurity in his starting material. The aniline derived from coal tar at the time was not pure but contained significant amounts of toluidine isomers (o-toluidine and p-toluidine).[8] In fact, pure aniline does not produce mauveine under these conditions.[8]

Modern analysis of historical samples of Perkin's mauveine has revealed that it is a complex mixture of several related aromatic compounds.[7] The primary components are known as mauveine A and mauveine B, the formation of which is dependent on the presence of both aniline and toluidines in the starting mixture.[6]

Table 1: Composition of Starting Materials for the Synthesis of "Original" Mauveine

| Compound | Molar Ratio | Role in Mauveine Formation |

| Aniline | 1 | Forms the core phenazine structure. |

| p-Toluidine | 2 | Contributes to the formation of the chromophore. |

| o-Toluidine | 1 | Contributes to the formation of the chromophore. |

Source: Reconstructions of the historical synthesis have determined this approximate molar ratio to be optimal for producing a mauveine mixture consistent with Perkin's original samples.[10]

Experimental Protocols

While Perkin's original laboratory notes provide a general overview of his process, his patent of 1856 offers a more detailed, albeit still somewhat qualitative, description of the synthesis. Modern recreations have allowed for the development of more precise and reproducible protocols.

Perkin's Patented Method (1856)

The following is an interpretation of the experimental procedure as described in William Perkin's British Patent No. 1984:

-

Preparation of Reactant Solutions:

-

A cold solution of sulphate of aniline, or a cold solution of sulphate of toluidine, or a mixture thereof, is prepared in water.

-

A separate cold solution of a soluble bichromate (e.g., potassium dichromate) is prepared. The amount of bichromate is calculated to be sufficient to neutralize the sulfuric acid in the aniline/toluidine solution.

-

-

Reaction:

-

The two cold solutions are mixed and stirred.

-

The mixture is allowed to stand for ten to twelve hours, during which a black precipitate forms.

-

-

Purification:

-

The mixture is filtered to separate the black precipitate.

-

The precipitate is washed with water until the filtrate is free from neutral sulphate.

-

The solid is dried at 100°C.

-

The dried substance is repeatedly digested with coal-tar naphtha to remove a brown impurity. The remaining solid is the crude mauveine.

-

Modern Microscale Synthesis of Mauveine

The following is a modern laboratory procedure adapted from the Journal of Chemical Education that closely replicates Perkin's synthesis on a microscale.

Materials:

-

Aniline (52 µL)

-

o-Toluidine (60 µL)

-

p-Toluidine (122 mg)

-

2 N Sulfuric acid (600 µL)

-

Potassium dichromate (30 mg)

-

Water (2.3 mL)

-

Methanol

-

Petroleum ether

Procedure:

-

Reaction Setup:

-

In a 5-mL conical vial, combine 2.3 mL of water, 52 µL of aniline, 60 µL of o-toluidine, 122 mg of p-toluidine, and 600 µL of 2 N sulfuric acid.

-

Stir the mixture until all reactants have dissolved. Gentle heating may be applied if necessary.

-

-

Oxidation:

-

Prepare a solution of 30 mg of potassium dichromate in 160 µL of water.

-

Add the potassium dichromate solution to the reaction mixture. The solution will quickly turn a vibrant purple.

-

Stir the reaction mixture for two hours.

-

-

Isolation of Crude Product:

-

After two hours, draw off the liquid portion using a Pasteur filter pipet and discard it.

-

Transfer the remaining dark solid to a ceramic filter with a seated filter paper.

-

Wash the solid with distilled water using gentle suction filtration until the washings are clear.

-

Dry the solid in an oven at 110°C for 30 minutes.

-

Wash the dried solid with petroleum ether until the washings are clear.

-

Dry the solid again for 10 minutes at 110°C.

-

-

Extraction and Purification of Mauveine:

-

Wash the purified solid with a 25% methanol/water solution until the liquid runs clear, collecting the purple filtrate.

-

Evaporate the solvent from the filtrate.

-

Add 300 µL of 100% methanol to the remaining solid and shake to dissolve the mauveine.

-

Transfer the methanol solution to a clean vial.

-

Carefully evaporate the methanol to obtain the final mauveine product.

-

Visualization of the Discovery Process

The following diagrams illustrate the logical and experimental workflow of William Perkin's discovery.

Figure 1. Logical workflow of William Perkin's discovery of mauveine.

Figure 2. Experimental workflow for the synthesis and purification of mauveine.

Conclusion

William Perkin's discovery of mauveine is a testament to the importance of curiosity, observation, and the prepared mind in scientific research. What began as a failed attempt to synthesize quinine inadvertently launched a new era of industrial chemistry. The technical details of his synthesis, once shrouded in the nascent understanding of organic chemistry, have been elucidated through modern analytical techniques, revealing the critical role of impurities and the complex nature of the product. This guide provides a comprehensive overview of this landmark discovery, offering valuable insights for today's scientists and researchers into the origins of synthetic chemistry and the enduring power of serendipity in scientific innovation.

References

- 1. scribd.com [scribd.com]

- 2. A microscale synthesis of mauve - ProQuest [proquest.com]

- 3. studylib.net [studylib.net]

- 4. Mauveine: The First Industrial Organic Fine-Chemical [ch.ic.ac.uk]

- 5. ias.ac.in [ias.ac.in]

- 6. Mauveine - Wikipedia [en.wikipedia.org]

- 7. isisn.org [isisn.org]

- 8. researchgate.net [researchgate.net]

- 9. Chemical archaeology with historical museum samples of mauveine - Analyst (RSC Publishing) DOI:10.1039/D5AN00258C [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to Mauveine A: Chemical Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure and physicochemical properties of Mauveine A, one of the principal components of the first synthetic organic dye, mauveine.

Introduction

Discovered serendipitously by William Henry Perkin in 1856, mauveine, also known as aniline purple, marked the dawn of the synthetic dye industry.[1] It is not a single compound but a mixture of four primary related aromatic compounds, differing in the number and placement of methyl groups.[1] This guide focuses on this compound, a key chromophore within this historic mixture. The elucidation of its precise molecular structure, which was not definitively confirmed until 1994, has been a subject of considerable historical and chemical interest.[1][2]

Chemical Structure

This compound is a cationic phenazinium-based molecule. Its structure incorporates two molecules of aniline, one of p-toluidine, and one of o-toluidine.[1][3] The chemical formula for the this compound cation is C₂₆H₂₃N₄⁺.[4][5] The positive charge is delocalized across the aromatic system, which is responsible for its characteristic purple color.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in the table below. It is important to note that mauveine itself is a mixture, and properties can vary slightly between different components and historical samples.

| Property | Value | Source(s) |

| Molecular Formula | C₂₆H₂₃N₄⁺ | [4][5] |

| Molecular Weight (cation) | 391.5 g/mol | [4] |

| Monoisotopic Mass (cation) | 391.19227175 Da | [4] |

| UV-Vis Absorption Maximum (λmax) | ~550 nm | [6][7] |

| Solubility | Slightly soluble in ethanol and methanol; insoluble in benzene.[8] Soluble in alcohol, which was noted during its initial discovery.[3] |

Synthesis of Mauveine

The original synthesis of mauveine by Perkin involved the oxidation of impure aniline with potassium dichromate.[1][2] Modern laboratory procedures for synthesizing mauveine, which includes this compound, generally involve the reaction of a mixture of aniline, p-toluidine, and o-toluidine with an oxidizing agent in an acidic medium.[3][9]

General Synthetic Workflow

The following diagram illustrates a generalized workflow for the synthesis of mauveine.

Caption: A flowchart illustrating the general steps for the laboratory synthesis of mauveine.

Experimental Protocols

Detailed experimental protocols for the synthesis and characterization of mauveine components are crucial for reproducible research. The following sections outline common methodologies cited in the literature.

Synthesis of Mauveine

A representative laboratory-scale synthesis of mauveine is described by Scaccia, et al. (1998) and is frequently cited.[5] While the full detailed protocol is extensive, the core steps are as follows:

-

Preparation of the Amine Mixture: Aniline, p-toluidine, and o-toluidine are dissolved in sulfuric acid and water. A common molar ratio is approximately 1:1:2.[3]

-

Oxidation: Potassium dichromate is added to the amine solution. The mixture is then heated, leading to the formation of a black precipitate.[10]

-

Extraction: The resulting black solid is washed and then extracted with a suitable solvent, typically ethanol or methanol, to yield the purple solution of mauveine.[3][10]

Characterization by Mass Spectrometry

Liquid chromatography-mass spectrometry (LC-MS) is a powerful technique for separating and identifying the different components of mauveine.

-

Sample Preparation: Historical samples from dyed textiles can be extracted using a mixture of methanol and trifluoroacetic acid.[11] The extract is then evaporated to dryness and redissolved in a suitable solvent for injection.[11]

-

LC-MS Analysis: The separation of mauveine components is typically achieved using a reverse-phase C18 column with a gradient elution of acidic water and methanol.[12] Mass spectrometric detection in positive ion mode allows for the identification of the different mauveine chromophores based on their mass-to-charge ratio (m/z). For this compound, the expected m/z is 391.19.[13][14]

Characterization by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy has been instrumental in the definitive structural elucidation of mauveine components.

-

Sample Preparation: Purified fractions of the mauveine components are dissolved in a suitable deuterated solvent, such as methanol-d4 (CD₃OD).[12]

-

NMR Analysis: Both ¹H and ¹³C NMR spectra are acquired. The chemical shifts provide detailed information about the structure and connectivity of the atoms. For example, in the ¹H NMR spectrum of a related mauveine derivative, signals for the methyl groups and aromatic protons are observed at specific chemical shifts.[6] The complete separation of paramagnetic impurities, such as polyaniline, is essential for obtaining high-quality NMR spectra.[15]

Other Mauveine Components

While this guide focuses on this compound, it is important to recognize the other primary components of the original mauveine dye.

| Component | Chemical Formula (cation) | Molecular Weight (cation) | Key Structural Feature |

| Mauveine B | C₂₇H₂₅N₄⁺ | 405.2 g/mol | Incorporates one molecule each of aniline and p-toluidine, and two of o-toluidine.[1] |

| Mauveine B2 | C₂₇H₂₅N₄⁺ | 405.2 g/mol | An isomer of Mauveine B with a different methyl group placement.[1][16] |

| Mauveine C | C₂₈H₂₇N₄⁺ | 419.5 g/mol | Contains one more p-methyl group than this compound.[1][17] |

Conclusion

This compound remains a molecule of significant historical and chemical importance. Understanding its structure and properties provides insight into the origins of synthetic chemistry and the development of modern analytical techniques. The methodologies outlined in this guide serve as a foundation for researchers and scientists working with this and other complex organic molecules.

References

- 1. Mauveine - Wikipedia [en.wikipedia.org]

- 2. ukessays.com [ukessays.com]

- 3. Mauveine [chemeurope.com]

- 4. This compound | C26H23N4+ | CID 10049441 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Mauveine [chm.bris.ac.uk]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. cameo.mfa.org [cameo.mfa.org]

- 9. researchgate.net [researchgate.net]

- 10. m.youtube.com [m.youtube.com]

- 11. researchgate.net [researchgate.net]

- 12. rsc.org [rsc.org]

- 13. Liquid chromatography-mass spectrometry analysis of mauveine from the historical London suburb of Sudbury (W.H. Perkin's home and factory) and Bradford - ProQuest [proquest.com]

- 14. Chemical archaeology with historical museum samples of mauveine - Analyst (RSC Publishing) DOI:10.1039/D5AN00258C [pubs.rsc.org]

- 15. znaturforsch.com [znaturforsch.com]

- 16. Mauveine - Wikiwand [wikiwand.com]

- 17. mauveine C | C28H27N4+ | CID 91828235 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Original Synthesis of Mauveine A: A Technical Guide to Perkin's Discovery

An in-depth exploration of the first synthetic organic dye, from its serendipitous discovery in impure aniline to its chemical synthesis and the complex reaction pathways involved.

This technical guide provides a detailed account of the original synthesis of mauveine A, the principal component of the first synthetic dye, discovered by William Henry Perkin in 1856. Aimed at researchers, scientists, and drug development professionals, this document delves into the historical context, the critical role of impurities in the starting material, a reconstructed experimental protocol, and the complex chemistry underpinning its formation.

Introduction: A Serendipitous Discovery

In 1856, while attempting to synthesize the anti-malarial drug quinine, 18-year-old chemist William Henry Perkin serendipitously discovered a vibrant purple substance.[1][2][3] His starting material was impure aniline derived from coal tar, which, crucially, contained significant amounts of ortho- and para-toluidine.[3] The oxidation of this mixture with potassium dichromate in sulfuric acid yielded a black precipitate from which a brilliant purple dye could be extracted with alcohol.[3] This dye, later named mauveine, was the world's first commercially successful synthetic organic dye and marked the dawn of the synthetic chemical industry. Had Perkin used pure aniline, his experiment would have failed to produce the iconic purple hue.[4]

The Chemistry of Mauveine Formation

Mauveine is not a single compound but a mixture of several related chromophores based on a phenazinium core. The primary components are this compound and mauveine B.[1][5] The formation of these complex molecules from a mixture of aniline and toluidines is a testament to the intricate nature of oxidative coupling reactions.

The synthesis of this compound, for instance, incorporates two molecules of aniline, one molecule of o-toluidine, and one molecule of p-toluidine.[1] The reaction proceeds through a complex series of oxidation, condensation, and cyclization steps. The acidic potassium dichromate acts as a potent oxidizing agent, initiating the process by generating radical cations from the aniline and toluidine molecules.[6] These reactive intermediates then undergo a cascade of C-N bond-forming reactions to build up the intricate phenazinium scaffold.

Experimental Protocol: A Modern Reconstruction

Perkin's original patent provided only a vague description of the synthesis, stating "Equivalent proportions of sulphate of aniline and bichromate of potassium are to be dissolved in separate portions of hot water, and, when dissolved, they are to be mixed and stirred, which causes a black precipitate to form."[7] Modern reconstructions have elucidated a more precise and reproducible methodology. The following protocol is based on a molar ratio of aniline, o-toluidine, and p-toluidine that has been shown to produce a mauveine mixture consistent with historical samples.[2][5]

Materials:

-

Aniline

-

o-Toluidine

-

p-Toluidine

-

Potassium dichromate (K₂Cr₂O₇)

-

Concentrated sulfuric acid (H₂SO₄)

-

Methanol or Ethanol

-

Petroleum ether

-

Distilled water

Procedure:

-

Preparation of the Amine Solution: In a suitable reaction vessel, combine aniline, o-toluidine, and p-toluidine in a 1:2:1 molar ratio (see Table 1 for example quantities).

-

Acidification: Slowly add concentrated sulfuric acid to the amine mixture with stirring to form the corresponding sulfate salts. Add water to dissolve the salts, applying gentle heat if necessary.

-

Preparation of the Oxidant Solution: In a separate beaker, dissolve potassium dichromate in hot water.

-

Reaction: Slowly add the potassium dichromate solution to the stirred amine sulfate solution. A black precipitate will form immediately.[3]

-

Reaction Time: Allow the mixture to stir at room temperature for several hours to ensure the reaction goes to completion.

-

Isolation of the Precipitate: Collect the black precipitate by filtration.

-

Washing: Wash the precipitate thoroughly with water to remove any unreacted salts. Subsequently, wash the precipitate with petroleum ether to remove non-polar impurities.[3]

-

Extraction of Mauveine: The purple dye is then extracted from the black solid using methanol or ethanol.[3] The solvent will develop an intense purple color.

-

Purification: The alcoholic extract can be further purified by chromatographic techniques to isolate the different mauveine components.

Quantitative Data

The following table summarizes the molar ratios and corresponding masses for a representative laboratory-scale synthesis of mauveine. The yield of the original synthesis was notoriously low, estimated to be around 5%.[7]

| Reactant | Molar Ratio | Molecular Weight ( g/mol ) | Mass (g) for 10 mmol scale |

| Aniline | 1 | 93.13 | 0.93 |

| o-Toluidine | 2 | 107.15 | 2.14 |

| p-Toluidine | 1 | 107.15 | 1.07 |

| Potassium Dichromate | ~1 (equivalent to sulfate) | 294.18 | ~2.94 |

Table 1: Reactant quantities for the synthesis of mauveine based on a 1:2:1 molar ratio of aniline:o-toluidine:p-toluidine.

Visualizing the Synthesis and Reaction Pathway

The following diagrams illustrate the overall experimental workflow and a proposed reaction pathway for the formation of this compound.

Caption: Experimental workflow for the synthesis of this compound.

Caption: Proposed reaction pathway for the formation of this compound.

Conclusion

The original synthesis of this compound from impure aniline stands as a landmark achievement in the history of chemistry. It not only gave birth to the synthetic dye industry but also highlighted the profound impact that seemingly insignificant impurities can have on the course of a chemical reaction. This technical guide provides a comprehensive overview for researchers to understand and appreciate the intricate chemistry behind Perkin's celebrated discovery. The reconstructed experimental protocol and the visualized reaction pathway offer a modern lens through which to view this pivotal moment in science.

References

- 1. Mauveine - Wikipedia [en.wikipedia.org]

- 2. abdn.elsevierpure.com [abdn.elsevierpure.com]

- 3. Sciencemadness Discussion Board - mauve preparation - Powered by XMB 1.9.11 [sciencemadness.org]

- 4. Mauveine: The First Industrial Organic Fine-Chemical [ch.ic.ac.uk]

- 5. researchgate.net [researchgate.net]

- 6. m.youtube.com [m.youtube.com]

- 7. Reconstructing the historical synthesis of mauveine from Perkin and Caro: procedure and details - PMC [pmc.ncbi.nlm.nih.gov]

The Chemical Distinctions Between Mauveine A and Mauveine B: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide elucidates the core chemical differences between mauveine A and mauveine B, two of the primary components of the first synthetic organic dye, mauveine. Discovered by William Henry Perkin in 1856, mauveine is not a single compound but a mixture of several related aromatic molecules. The structural elucidation of these components, achieved definitively only in 1994, revealed the subtle yet significant variations that define their individual chemical identities.[1][2][3][4]

Core Structural and Compositional Differences

The fundamental chemical distinction between this compound and mauveine B lies in their molecular formula and the constituent aniline and toluidine units that form their phenazinium core. This compound possesses the chemical formula C₂₆H₂₃N₄⁺X⁻, while mauveine B has the formula C₂₇H₂₅N₄⁺X⁻, where X⁻ represents a counter-ion such as sulfate.[1][5][6] This difference of one carbon and two hydrogen atoms is attributed to an additional methyl group in the structure of mauveine B.[1]

The constituent aromatic amines that condense to form these molecules are as follows:

-

This compound is synthesized from the reaction of two molecules of aniline, one molecule of p-toluidine, and one molecule of o-toluidine.[1][6][7]

-

Mauveine B is formed from one molecule of aniline, one molecule of p-toluidine, and two molecules of o-toluidine.[1][6][7]

This variation in the number of o-toluidine units directly results in the presence of an additional methyl group on the aromatic framework of mauveine B compared to this compound.

Quantitative Data Summary

The following table summarizes the key quantitative differences between this compound and mauveine B for easy comparison:

| Property | This compound | Mauveine B |

| Molecular Formula (Cation) | C₂₆H₂₃N₄⁺ | C₂₇H₂₅N₄⁺ |

| Molecular Weight (Cation) | 391.5 g/mol [8] | 405.5 g/mol [9] |

| Exact Mass (Cation) | 391.1923 Da[8] | 405.2079 Da[9] |

| Number of Methyl Groups | 2 | 3 |

Structural Visualization

The structural difference between this compound and mauveine B is visualized in the following diagram, highlighting the position of the additional methyl group in mauveine B.

Figure 1: Skeletal structures of this compound and Mauveine B cations.

Experimental Protocols

The synthesis and characterization of this compound and mauveine B involve specific laboratory procedures. Below are detailed methodologies for key experiments.

General Synthesis of Mauveine

A common laboratory-scale synthesis of mauveine, which produces a mixture of this compound and B, is as follows:

-

Preparation of the Reaction Mixture: A mixture of aniline, p-toluidine, and o-toluidine is prepared in a roughly 1:1:2 molar ratio.[1][6] This mixture is then dissolved in a solution of sulfuric acid and water.

-

Oxidation: An aqueous solution of potassium dichromate is slowly added to the reaction mixture. This initiates the oxidative coupling and cyclization reactions that form the phenazinium core of the mauveine molecules.

-

Isolation: The reaction results in the formation of a black precipitate. This solid is collected by filtration.

-

Purification: The crude product is washed with alcohol to remove unreacted starting materials and byproducts. The mauveine dye, which is soluble in alcohol, imparts a characteristic purple color to the solution.[1]

Synthesis of this compound and B using N-tert-butyl-p-toluidine

A more controlled synthesis to specifically obtain this compound and B has been reported:

-

Reaction: A mixture of N-tert-butyl-p-toluidine, aniline, and o-toluidine (in a 1:1.5:1.5 ratio) is oxidized with potassium dichromate in an acidic aqueous solution.[10]

-

Deprotection: The resulting tert-butylated mauveine derivatives are then subjected to de-tert-butylation using an acid to yield a mixture of this compound and mauveine B.[10]

Chromatographic Separation and Characterization

High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is a powerful technique for the separation and identification of this compound and B from a mixture.

-

Sample Preparation: A sample of the synthesized mauveine is dissolved in a suitable solvent, such as methanol.

-

Chromatographic Conditions:

-

Column: A C18 reverse-phase column is typically used.[11]

-

Mobile Phase: A gradient elution is employed, commonly using a mixture of 0.1% formic acid in water (solvent A) and 0.1% formic acid in acetonitrile (solvent B).[11] The gradient starts with a high percentage of solvent A, and the concentration of solvent B is gradually increased to elute the more nonpolar components.

-

Flow Rate: A typical flow rate is around 550 μL/min.[11]

-

-

Detection and Identification:

-

Diode-Array Detector (DAD): The eluting compounds can be monitored at their maximum absorption wavelength (around 550 nm for mauveines).[12]

-

Mass Spectrometry (MS): The separated components are introduced into a mass spectrometer to determine their mass-to-charge ratio (m/z). This allows for the unambiguous identification of this compound (m/z 391.2) and mauveine B (m/z 405.2).

-

Logical Relationship of Synthesis

The following diagram illustrates the logical workflow for the synthesis and differentiation of this compound and B.

Figure 2: Synthetic pathway to this compound and B.

References

- 1. Mauveine - Wikipedia [en.wikipedia.org]

- 2. stainsfile.com [stainsfile.com]

- 3. The dye that revolutionised chemistry: Perkin and the discovery of mauveine [researcheritage-eng.blogspot.com]

- 4. ukessays.com [ukessays.com]

- 5. Mauveine: The First Industrial Organic Fine-Chemical [ch.ic.ac.uk]

- 6. Mauveine [chemeurope.com]

- 7. Mauveine - Wikiwand [wikiwand.com]

- 8. This compound | C26H23N4+ | CID 10049441 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. mauveine B | C27H25N4+ | CID 10412127 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Chemical archaeology with historical museum samples of mauveine - Analyst (RSC Publishing) DOI:10.1039/D5AN00258C [pubs.rsc.org]

- 12. Revisiting Perkin's dye(s): the spectroscopy and photophysics of two new mauveine compounds (B2 and C) - Chemical Communications (RSC Publishing) [pubs.rsc.org]

Spectroscopic Analysis of Mauveine A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mauveine, the first synthetic organic dye, was serendipitously discovered by William Henry Perkin in 1856.[1][2] This discovery marked a pivotal moment in the history of chemistry, giving birth to the synthetic dye industry.[3] Mauveine is not a single compound but rather a mixture of several related aromatic molecules.[1][2] The primary components include Mauveine A, B, B2, and C, which differ in the number and placement of methyl groups on the phenazinium core structure.[1] The complex composition of the original dye meant that the definitive molecular structures of its components, including this compound, were not fully elucidated until 1994.[1]

This technical guide provides an in-depth overview of the core spectroscopic techniques utilized for the analysis of this compound. It is designed to serve as a comprehensive resource for researchers, scientists, and professionals in drug development who are interested in the characterization of complex organic molecules. The guide details the experimental protocols for key analytical methods and presents quantitative data in a structured format for ease of comparison.

Molecular Structure of this compound

This compound has the chemical formula C₂₆H₂₃N₄⁺X⁻.[2] Its structure is based on a phenazinium core with phenyl and p-tolylamino side groups, along with methyl and amino substituents.

Spectroscopic Characterization

The analysis of this compound relies on a combination of spectroscopic techniques to elucidate its structure and quantify its presence in mixtures. The following sections detail the application of UV-Vis Spectroscopy, Mass Spectrometry, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Vibrational Spectroscopy (FTIR and Raman).

UV-Visible Spectroscopy

UV-Vis spectroscopy is a fundamental technique for characterizing the electronic transitions in conjugated systems like this compound. The absorption spectrum is responsible for its characteristic purple color.

Quantitative Data: UV-Visible Absorption

| Compound | Solvent/Method | Absorption Maximum (λmax) | Reference |

| This compound | Not specified | 540-550 nm | --INVALID-LINK-- |

| Mauveine | Not specified | 548 nm | --INVALID-LINK-- |

| Mauveine Derivative | Not specified | 550 nm | --INVALID-LINK-- |

| Mauveine Derivative | Not specified | 560 nm | --INVALID-LINK-- |

Experimental Protocol: UV-Visible Spectroscopy

A general protocol for obtaining the UV-Vis spectrum of a dye like this compound is as follows:

-

Solution Preparation: Prepare a dilute solution of the this compound sample in a suitable solvent (e.g., ethanol, methanol, or deionized water). The concentration should be adjusted to yield an absorbance reading within the linear range of the spectrophotometer (typically below 1.5).

-

Blank Preparation: Fill a cuvette with the pure solvent to be used for the sample solution. This will serve as the blank to zero the spectrophotometer.

-

Instrument Calibration: Set the desired wavelength range for the scan (e.g., 300-800 nm). Place the blank cuvette in the spectrophotometer and perform a baseline correction.

-

Sample Measurement: Replace the blank cuvette with the cuvette containing the this compound solution. Ensure the cuvette is clean and free of fingerprints or bubbles.

-

Data Acquisition: Initiate the scan to record the absorbance spectrum. The wavelength of maximum absorbance (λmax) should be identified from the resulting plot.

Mass Spectrometry

Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of the components of mauveine. Liquid chromatography-mass spectrometry (LC-MS) is particularly effective for separating the different mauveine homologues before their detection.

Quantitative Data: Mass Spectrometry

| Ion | Formula | Calculated m/z | Reference |

| This compound Cation | [C₂₆H₂₃N₄]⁺ | 391.19 | --INVALID-LINK--, --INVALID-LINK-- |

| Mauveine B Cation | [C₂₇H₂₅N₄]⁺ | 405.20 | --INVALID-LINK-- |

| Mauveine C Cation | [C₂₇H₂₅N₄]⁺ (isomer of B) or [C₂₈H₂₇N₄]⁺ | 405.20 or 419.22 | --INVALID-LINK-- |

| Pseudo-mauveine Cation | [C₂₄H₁₉N₄]⁺ | 347.16 | --INVALID-LINK-- |

Experimental Protocol: Liquid Chromatography-Mass Spectrometry (LC-MS)

The following protocol outlines a typical LC-MS analysis for this compound:

-

Sample Preparation: For solid samples, such as dyed textiles, extraction is necessary. This can be achieved by treating the material with a solvent mixture like methanol/trifluoroacetic acid, followed by evaporation to dryness. The residue is then redissolved in a suitable solvent for injection (e.g., methanol).[4]

-

Chromatographic Separation:

-

LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system is used.

-

Column: A reverse-phase column (e.g., C18) is typically employed for the separation of the dye components.

-

Mobile Phase: A gradient elution is often used, starting with a high percentage of an aqueous solvent (e.g., water with formic acid) and gradually increasing the percentage of an organic solvent (e.g., acetonitrile or methanol).

-

Injection: A small volume (e.g., 10 µL) of the prepared sample solution is injected into the LC system.[5]

-

-

Mass Spectrometric Detection:

-

Ionization Source: An electrospray ionization (ESI) source in positive ion mode is commonly used to generate the cationic molecular ions of the mauveine components.

-

Mass Analyzer: A variety of mass analyzers can be used, such as an ion trap or a high-resolution mass spectrometer (e.g., Orbitrap or TOF).

-

Data Acquisition: The mass spectrometer is set to scan a specific mass-to-charge (m/z) range to detect the ions of interest. Extracted ion chromatograms for the specific m/z values of the different mauveine components can be generated to visualize their separation and relative abundance.[5]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are indispensable for the detailed structural elucidation of this compound, providing information about the chemical environment of the hydrogen and carbon atoms in the molecule.

Quantitative Data: NMR Spectroscopy

| Nucleus | Functional Group/Position | Chemical Shift (ppm) | Reference |

| ¹H | Methyl (CH₃) | ~2.29, 2.4 | --INVALID-LINK-- |

| ¹³C | Methyl (CH₃) | ~19.8 | --INVALID-LINK-- |

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: A purified sample of this compound is dissolved in a deuterated solvent (e.g., deuterated methanol, CD₃OD, or deuterated water, D₂O). The concentration should be sufficient to obtain a good signal-to-noise ratio.

-

Instrument Setup:

-

A high-field NMR spectrometer (e.g., 400 MHz or higher) is used to achieve better spectral resolution.

-

The spectrometer is tuned to the appropriate frequency for the nucleus being observed (¹H or ¹³C).

-

-

Data Acquisition:

-

¹H NMR: A standard one-dimensional proton NMR spectrum is acquired.

-

¹³C NMR: A one-dimensional carbon NMR spectrum is acquired. Due to the lower natural abundance of ¹³C, a larger number of scans is typically required.

-

2D NMR: For complete structural assignment, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are often necessary to establish connectivity between protons and carbons.

-

-

Data Processing: The acquired free induction decay (FID) is Fourier transformed, and the resulting spectrum is phased and baseline corrected. Chemical shifts are referenced to a standard (e.g., tetramethylsilane, TMS, or the residual solvent peak).

Vibrational Spectroscopy (FTIR and Raman)

FTIR and Raman spectroscopy provide information about the vibrational modes of the molecule, offering a "fingerprint" of the functional groups present in this compound.

Quantitative Data: Raman Spectroscopy

The following table presents some of the main Raman bands observed for mauveine, which would be characteristic of this compound as a major component.

| Wavenumber (cm⁻¹) | Vibrational Assignment (Tentative) | Reference |

| 1638 | Ring stretching modes | --INVALID-LINK-- |

| ~1604 | Ring stretching modes | --INVALID-LINK-- |

| 1566 | Ring stretching modes | --INVALID-LINK-- |

| 1391 | CH bending / Ring stretching | --INVALID-LINK-- |

| 1347 | Stretching of rings I-III | --INVALID-LINK-- |

| 1244 | CH in-plane bending | --INVALID-LINK-- |

| 1183 | CH in-plane bending | --INVALID-LINK-- |

Experimental Protocol: FT-Raman Spectroscopy

-

Sample Preparation: The solid this compound sample can be analyzed directly. For solutions, a concentrated sample in a suitable solvent is placed in a quartz cuvette or capillary tube.

-

Instrument Setup:

-

An FT-Raman spectrometer with a near-infrared (NIR) laser excitation source (e.g., 1064 nm) is often used to minimize fluorescence, which can be an issue with colored compounds.

-

The laser power and resolution are set to appropriate values to obtain a good quality spectrum without causing sample degradation.

-

-

Data Acquisition: The Raman scattering is collected and analyzed. Multiple scans are typically co-added to improve the signal-to-noise ratio.

-

Data Processing: The spectrum is baseline corrected to remove any background fluorescence. The positions and relative intensities of the Raman bands are then analyzed.

Workflow and Data Integration

The comprehensive analysis of this compound involves a multi-step workflow that integrates data from various spectroscopic techniques.

Caption: Analytical workflow for the spectroscopic characterization of this compound.

Conclusion

The spectroscopic analysis of this compound requires a synergistic approach, employing multiple analytical techniques to achieve a complete characterization. UV-Vis spectroscopy provides essential information on the electronic properties responsible for its color, while LC-MS is crucial for separating it from other mauveine components and confirming its molecular weight. NMR spectroscopy is the definitive tool for elucidating its intricate molecular structure, and vibrational spectroscopy offers a valuable fingerprint for identification. The detailed protocols and compiled data in this guide provide a solid foundation for researchers and scientists working with this compound and other complex organic molecules.

References

The Enduring Legacy of Mauveine: A Technical Guide to the Molecular Formula and Isomers of Perkin's Pioneering Dye

An in-depth analysis for researchers, scientists, and drug development professionals.

The serendipitous discovery of mauveine by William Henry Perkin in 1856 not only revolutionized the textile industry with the introduction of the first synthetic dye but also laid the foundation for the modern organic chemistry and pharmaceutical industries. This technical guide provides a comprehensive overview of the molecular formula and key isomers of mauveine, detailing the experimental protocols used for its synthesis and characterization, and presenting this data in a clear, structured format for scientific professionals.

Molecular Composition of Mauveine and Its Primary Isomers

Contrary to a singular molecular entity, mauveine is a complex mixture of several related aromatic compounds. The principal components that have been identified and characterized are Mauveine A and its isomers, Mauveine B, Mauveine B2, and Mauveine C. Their molecular formulas are summarized in the table below.

| Compound Name | Molecular Formula (Cation) |

| This compound | C₂₆H₂₃N₄⁺ |

| Mauveine B | C₂₇H₂₅N₄⁺ |

| Mauveine B2 | C₂₇H₂₅N₄⁺ |

| Mauveine C | C₂₈H₂₇N₄⁺ |

Synthesis of Mauveine: A Generalized Experimental Protocol

The synthesis of mauveine involves the oxidative coupling of aniline with toluidine isomers. While Perkin's original method utilized impure aniline containing toluidine, modern reconstructions of the synthesis specify the starting materials. What follows is a generalized protocol based on published methods.[1][2]

Materials:

-

Aniline

-

ortho-Toluidine

-

para-Toluidine

-

Sulfuric Acid (H₂SO₄)

-

Potassium Dichromate (K₂Cr₂O₇)

-

Methanol

-

Water

Procedure:

-

Reactant Preparation: A mixture of aniline, o-toluidine, and p-toluidine is prepared. A commonly cited molar ratio is 1:2:1 of aniline to o-toluidine to p-toluidine.[1][2]

-

Dissolution: The amine mixture is dissolved in water, and sulfuric acid is added to form the corresponding sulfate salts, aiding in their dissolution. Gentle heating can be applied to ensure complete dissolution.

-

Oxidation: An aqueous solution of potassium dichromate is added to the reaction mixture. This initiates the oxidative coupling, resulting in the immediate formation of a black precipitate. The reaction is typically stirred at room temperature for several hours.[1]

-

Purification:

-

The crude black precipitate is first washed with water to remove inorganic byproducts.

-

A subsequent wash with petroleum ether is performed to remove non-polar organic impurities.

-

The mauveine dye is then extracted from the remaining solid using methanol, which yields a characteristic purple solution.[1][3]

-

Characterization of Mauveine Isomers: Methodologies

The complex nature of the mauveine mixture necessitates sophisticated analytical techniques for the separation and identification of its components. High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is the primary method employed for this purpose.[4][5][6][7][8] Nuclear Magnetic Resonance (NMR) spectroscopy has also been crucial in the definitive structural elucidation of the isomers.[9]

High-Performance Liquid Chromatography with Diode-Array Detection and Mass Spectrometry (HPLC-DAD-MS)

This technique allows for the separation of the different mauveine chromophores based on their polarity, followed by their detection and identification based on their UV-Vis absorbance and mass-to-charge ratio.

Typical Experimental Parameters:

-

Column: Reversed-phase C18 column (e.g., Kinetex 100 Å, 100 x 3.0 mm, 2.6 µm particle size).[1]

-

Mobile Phase: A gradient elution is typically used, consisting of an aqueous phase (A) and an organic phase (B).

-

Gradient Program: A representative gradient involves a gradual increase in the proportion of the organic phase to elute the different mauveine components. For example: a linear gradient from 0% to 7% B over 4 minutes, then to 100% B over 13 minutes, followed by an isocratic hold.[4]

-

Flow Rate: Approximately 0.3 mL/min.[4]

-

Detection:

References

- 1. Sciencemadness Discussion Board - mauve preparation - Powered by XMB 1.9.11 [sciencemadness.org]

- 2. researchgate.net [researchgate.net]

- 3. The dye that revolutionised chemistry: Perkin and the discovery of mauveine [researcheritage-eng.blogspot.com]

- 4. Chemical archaeology with historical museum samples of mauveine - Analyst (RSC Publishing) DOI:10.1039/D5AN00258C [pubs.rsc.org]

- 5. Liquid chromatography-mass spectrometry analysis of mauveine from the historical London suburb of Sudbury (W.H. Perkin's home and factory) and Bradford - ProQuest [proquest.com]

- 6. abdn.elsevierpure.com [abdn.elsevierpure.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. ukessays.com [ukessays.com]

The Accidental Catalyst: A Technical Guide to William Henry Perkin's 1856 Mauveine Synthesis

An in-depth examination of the seminal discovery that launched the synthetic dye industry, providing researchers, scientists, and drug development professionals with a comprehensive understanding of the core chemical principles and experimental procedures.

In 1856, a serendipitous discovery by a young chemist, William Henry Perkin, irrevocably altered the landscape of industrial chemistry and textile manufacturing. While attempting to synthesize the anti-malarial drug quinine in his home laboratory, the 18-year-old Perkin instead produced a vibrant purple substance from the oxidation of impure aniline.[1] This compound, which he named mauveine, became the world's first commercially successful synthetic dye and laid the foundation for the modern synthetic organic chemical industry. This technical guide provides a detailed exploration of Perkin's original synthesis, offering a quantitative and procedural analysis for contemporary researchers.

The Chemical Foundation of Mauveine

Perkin's starting material, aniline, was derived from coal tar. Crucially, the aniline of that era was not pure and contained significant amounts of toluidine isomers (o-toluidine and p-toluidine) as impurities.[1] This "impurity" was, in fact, the key to the formation of the mauveine dye. Modern reconstructions of the synthesis have shown that a mixture of aniline, p-toluidine, and o-toluidine is necessary to produce the characteristic mauve color.[1][2]

Mauveine itself is not a single compound but a complex mixture of at least thirteen different methylated phenazinium salts.[1][2] The principal components are Mauveine A and Mauveine B, the structures of which were not fully elucidated until 1994.[1] The formation of these complex structures arises from the oxidative coupling of the aniline and toluidine precursors.

Quantitative Analysis of Reactants and Yield

While Perkin's original notebooks provide a qualitative description of his process, modern studies have established a likely molar ratio of the reactants that approximates his original synthesis. A molar ratio of 1:2:1 for aniline:p-toluidine:o-toluidine is considered to be representative for producing a historically accurate mauveine. The overall yield of the synthesis was notoriously low, estimated to be around 5%.

The following table summarizes the reactant quantities for a modern microscale reproduction of Perkin's mauveine synthesis, based on the work of Scaccia, Coughlin, and Ball (1998).

| Reactant/Reagent | Molar Ratio | Molecular Weight ( g/mol ) | Mass (mg) | Moles (mmol) | Volume | Concentration |

| Aniline | 1 | 93.13 | 23.3 | 0.25 | - | - |

| p-Toluidine | 2 | 107.15 | 53.6 | 0.50 | - | - |

| o-Toluidine | 1 | 107.15 | 26.8 | 0.25 | - | - |

| Sulfuric Acid (H₂SO₄) | - | 98.08 | - | - | 1.0 mL | 2.0 M |

| Potassium Dichromate (K₂Cr₂O₇) | - | 294.18 | 73.5 | 0.25 | 1.0 mL | 0.25 M |

Experimental Protocols

This section details the experimental procedures for the synthesis and purification of mauveine, adapted from both Perkin's original patent description and modern microscale reproductions.

Perkin's 1856 Patented Method (Qualitative)

Perkin's patent described the process in general terms:

-

A cold solution of the sulfate salt of aniline (or toluidine, or a mixture) is prepared.

-

A cold solution of a soluble bichromate (such as potassium dichromate) is prepared in a quantity sufficient to neutralize the sulfuric acid.

-

The two solutions are mixed and allowed to stand for 10-12 hours, resulting in the formation of a black precipitate.

-

The precipitate is collected by filtration and washed with water.

-

The collected solid is then dried and washed with coal-tar naphtha to remove a brown impurity.

-

The remaining solid is then treated with a solvent (such as methylated spirit) to extract the purple dye.

Modern Microscale Synthesis Protocol

This protocol is based on the work of Scaccia, Coughlin, and Ball (1998) and utilizes the 1:2:1 molar ratio of aniline:p-toluidine:o-toluidine.

Materials:

-

Aniline (23.3 mg, 0.25 mmol)

-

p-Toluidine (53.6 mg, 0.50 mmol)

-

o-Toluidine (26.8 mg, 0.25 mmol)

-

2.0 M Sulfuric Acid (1.0 mL)

-

0.25 M Potassium Dichromate (1.0 mL)

-

Deionized water

-

Petroleum ether

-

Methanol

-

5 mL conical vial with a spin vane

-

Pasteur pipettes

-

Hirsch funnel and filter paper

-

Beakers and Erlenmeyer flasks

Procedure:

-

Preparation of the Amine Sulfate Solution:

-

In a 5 mL conical vial, combine aniline (23.3 mg), p-toluidine (53.6 mg), and o-toluidine (26.8 mg).

-

Add a spin vane and 1.0 mL of 2.0 M sulfuric acid.

-

Stir the mixture until all the solids have dissolved, forming the corresponding sulfate salts. Gentle warming may be applied if necessary.

-

-

Oxidation Reaction:

-

To the stirred amine sulfate solution, add 1.0 mL of 0.25 M potassium dichromate solution dropwise over a period of 5 minutes.

-

A black precipitate will form immediately.

-

Continue stirring the reaction mixture at room temperature for 2 hours.

-

-

Isolation of the Crude Product:

-

After 2 hours, stop stirring and allow the precipitate to settle.

-

Carefully remove the supernatant liquid using a Pasteur pipette.

-

Wash the black precipitate by adding 2 mL of deionized water, stirring briefly, allowing it to settle, and then removing the water. Repeat this washing step twice more.

-

-

Purification of Mauveine:

-

Transfer the washed precipitate to a small beaker.

-

Add 5 mL of petroleum ether and stir to wash the solid. This step removes non-polar impurities.

-

Decant the petroleum ether. Repeat the petroleum ether wash.

-

After the final petroleum ether wash, allow the remaining solid to air dry briefly.

-

To the dried precipitate, add 5 mL of methanol and stir. The mauveine dye will dissolve in the methanol, forming a deep purple solution.

-

Filter the methanol solution through a Hirsch funnel to remove any remaining insoluble black solid.

-

The purple methanolic solution contains the purified mauveine.

-

Visualizing the Synthesis

To better understand the chemical transformations and experimental workflow, the following diagrams are provided.

Conclusion

William Henry Perkin's synthesis of mauveine in 1856 stands as a landmark achievement in the history of chemistry. It not only introduced a vibrant and accessible purple dye to the world but also demonstrated the immense potential of synthetic organic chemistry. This technical guide provides a detailed framework for understanding and reproducing this pivotal experiment, offering valuable insights for researchers in synthetic chemistry, materials science, and the history of science. The synthesis, born from an accidental discovery, serves as a powerful reminder of the importance of observation and curiosity in scientific exploration.

References

The Serendipitous Synthesis: How Toluidine Impurities Forged the First Synthetic Dye

An In-depth Technical Guide on the Critical Role of Toluidine in the Formation of Mauveine

For researchers, scientists, and professionals in drug development, the story of mauveine's discovery is a powerful illustration of how impurities can unexpectedly drive chemical innovation. In 1856, William Henry Perkin, while attempting to synthesize quinine, serendipitously created the world's first synthetic dye from an impure sample of aniline.[1][2][3] This guide delves into the pivotal role of toluidine isomers—impurities in Perkin's starting material—in the formation of the iconic purple dye, mauveine. It provides a technical examination of the chemistry, quantitative data from historical and modern analyses, and detailed experimental protocols.

The Chemistry of Mauveine: A Symphony of Anilines and Toluidines

Mauveine is not a single compound but a complex mixture of several related phenazinium salts.[1][2][4] The core structure is a 7-amino-5-phenyl-3-(phenylamino)phenazin-5-ium core.[5][6] The variation in the mauveine mixture arises from the number and placement of methyl groups, which are introduced by the presence of toluidine isomers (o-toluidine and p-toluidine) in the aniline starting material.[1][7]

It is now understood that the reaction of pure aniline with an oxidizing agent, such as potassium dichromate, does not produce the vibrant purple of mauveine. Instead, it yields a brown product of little commercial value known as pseudomauveine.[3][8] The presence of both o- and p-toluidine is essential for the formation of the chromophores that give mauveine its characteristic color.[7][8][9] Perkin himself later acknowledged that using aniline with a higher concentration of toluidine produced redder shades of purple, indicating a direct relationship between the impurity profile and the final product.[7][10]

The primary components of Perkin's mauveine have been identified as Mauveine A, B, B2, and C, among other methylated derivatives.[1][2][7] The formation of these key components is a direct result of the co-oxidation of aniline and toluidine isomers.

-

This compound (C₂₆H₂₃N₄⁺) is formed from the reaction of two molecules of aniline, one molecule of p-toluidine, and one molecule of o-toluidine.[1]

-

Mauveine B (C₂₇H₂₅N₄⁺) incorporates one molecule of aniline, one molecule of p-toluidine, and two molecules of o-toluidine.[1]

-

Mauveine C contains an additional p-methyl group compared to this compound.[1][2]

The ratio of these components, particularly the this compound/B ratio, can be used to trace the synthetic route of historical mauveine samples.[7]

Quantitative Analysis of Mauveine Composition

Modern analytical techniques, such as High-Performance Liquid Chromatography with Diode-Array Detection and Mass Spectrometry (HPLC-DAD-MS), have enabled the detailed characterization of historical mauveine samples and laboratory reconstructions.[7][11] These studies have provided quantitative insights into the influence of reactant ratios on the final composition of the dye.

| Reactant Mole Ratio (Aniline:p-Toluidine:o-Toluidine) | Major Mauveine Components | Resulting Color Shade | Reference |

| 1:2:1 | This compound and B dominant | Not specified | [10][11] |

| 1:1:2 | Not specified | Not specified | [1][2] |

| Aniline with little toluidine | Not specified | Blue shade | [10] |

| Aniline with large quantities of toluidine | Not specified | Redder shade | [7][10] |

Analysis of historical samples from various museums has revealed that Perkin's original mauveine was a complex mixture of at least 13 different methylated derivatives.[5][6] In some of Perkin's samples, this compound was the dominant chromophore, while in others, Mauveine B and its isomers were more prevalent, reflecting variations in the starting material and synthetic process.[12]

Experimental Protocols for Mauveine Synthesis

The following protocols are based on historical accounts and modern laboratory reconstructions of Perkin's synthesis.

Historical Synthesis (Perkin's Method)

Perkin's original patent provides limited detail, but later investigations and reconstructions have established the likely procedure.[10]

Reactants:

-

Aniline (containing o- and p-toluidine impurities)

-

Potassium dichromate (K₂Cr₂O₇)

-

Sulfuric acid (H₂SO₄)

-

Water

Procedure:

-

Equivalent proportions of aniline sulfate and potassium dichromate are dissolved in separate portions of hot water.

-

The two solutions are mixed and stirred.

-

A black precipitate forms immediately.[10]

-

The precipitate is collected and washed.

-

The purple dye is extracted from the black solid using alcohol.[1][2]

Modern Laboratory Synthesis

This procedure is a representative example of a modern, small-scale synthesis of mauveine.[2][13]

Reactants:

-

Aniline

-

p-Toluidine

-

o-Toluidine

-

Sulfuric acid (concentrated)

-

Potassium dichromate

-

Water

-

Methanol or Ethanol (for extraction)

Procedure:

-

A mixture of aniline, p-toluidine, and o-toluidine (e.g., in a 1:2:1 molar ratio) is dissolved in a mixture of sulfuric acid and water with stirring.[10][11] Gentle heating may be required to aid dissolution.

-

A solution of potassium dichromate in water is slowly added to the amine solution with continuous stirring. The solution will immediately turn black.[13]

-

The reaction mixture is stirred for a period of time (e.g., 2 hours) at room temperature.[13]

-

The resulting black, tar-like solid is collected by filtration and washed with water.

-

The solid is then washed with a non-polar solvent like petroleum ether to remove non-polar impurities.[13]

-

The mauveine dye is extracted from the remaining solid using methanol or ethanol, resulting in a purple solution.[13]

Visualizing the Process: Diagrams and Pathways

To better understand the chemical transformations and experimental workflow, the following diagrams are provided.

Caption: Experimental workflow for the synthesis of mauveine.

References

- 1. Mauveine - Wikipedia [en.wikipedia.org]

- 2. Mauveine [chemeurope.com]

- 3. ukessays.com [ukessays.com]

- 4. stainsfile.com [stainsfile.com]

- 5. researchgate.net [researchgate.net]

- 6. A study in mauve: unveiling Perkin's dye in historic samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Chemical archaeology with historical museum samples of mauveine - Analyst (RSC Publishing) DOI:10.1039/D5AN00258C [pubs.rsc.org]

- 8. ias.ac.in [ias.ac.in]

- 9. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 10. Reconstructing the historical synthesis of mauveine from Perkin and Caro: procedure and details - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Mauveine – A Chemical Icon - ChemistryViews [chemistryviews.org]

- 13. Sciencemadness Discussion Board - mauve preparation - Powered by XMB 1.9.11 [sciencemadness.org]

The Dawn of Synthetic Color: A Technical Guide to the Early Industrial Production of Aniline Purple

An in-depth exploration of the foundational chemistry and manufacturing processes of Mauveine, the first commercially successful synthetic dye, for researchers, scientists, and drug development professionals.

The mid-19th century marked a pivotal moment in chemical history with the serendipitous discovery of aniline purple, or Mauveine, by the prodigious young chemist William Henry Perkin. In 1856, at the tender age of 18, while attempting to synthesize the anti-malarial drug quinine, Perkin instead produced a vibrant purple substance that would ignite the synthetic dye industry and lay the groundwork for the modern pharmaceutical and chemical sectors.[1][2] This guide provides a detailed technical overview of the early industrial production of this revolutionary dye, compiling available quantitative data, outlining experimental protocols, and visualizing the key chemical pathways and workflows.

The Core Chemistry: From Coal Tar to a Spectrum of Color

The synthesis of aniline purple was a departure from the reliance on natural dyes, instead utilizing a readily available, yet previously undesirable, industrial byproduct: coal tar.[3][4] Aniline, a key aromatic amine derived from coal tar, was the primary starting material. However, the success of Perkin's synthesis was critically dependent on the impurities present in the commercial aniline of the era.[5][6]

1.1. Reactants and Their Significance

The industrial production of Mauveine involved the reaction of three key components:

-

Impure Aniline: Commercial aniline in the 1850s was not a pure compound but a mixture containing significant amounts of toluidine isomers, specifically ortho-toluidine and para-toluidine.[5][7] These impurities were not mere contaminants but essential co-reactants in the formation of the chromophores responsible for the purple hue. Modern reconstructions of the historical synthesis suggest an optimal molar ratio of aniline, p-toluidine, and o-toluidine to be approximately 1:2:1 for the production of Perkin's original Mauveine.

-

Potassium Dichromate (K₂Cr₂O₇): This strong oxidizing agent was crucial for the coupling reactions between the aromatic amine molecules.[8]

-

Sulfuric Acid (H₂SO₄): The reaction was carried out in an acidic medium, with sulfuric acid serving to dissolve the aniline and facilitate the oxidation process.[2]

Table 1: Key Reactants in Early Mauveine Production

| Reactant | Chemical Formula | Role in Synthesis | Source (19th Century) |

| Aniline (impure) | C₆H₅NH₂ (and isomers) | Primary aromatic amine, precursor to the dye structure. | Fractional distillation of coal tar. |

| o-Toluidine | C₇H₉N | Essential impurity for Mauveine formation. | Present in the aniline fraction of coal tar. |

| p-Toluidine | C₇H₉N | Essential impurity for Mauveine formation. | Present in the aniline fraction of coal tar. |

| Potassium Dichromate | K₂Cr₂O₇ | Oxidizing agent. | Mined and chemically processed. |

| Sulfuric Acid | H₂SO₄ | Acidic catalyst and solvent. | Chamber process. |

1.2. The Chemical Transformation

The synthesis of Mauveine is a complex oxidative coupling reaction. While the precise mechanisms were not understood in Perkin's time, it is now known that the process involves the formation of a complex mixture of phenazine-based chromophores. The primary components of Perkin's Mauveine are Mauveine A and Mauveine B.[2]

-

This compound is formed from the condensation of two molecules of aniline, one molecule of o-toluidine, and one molecule of p-toluidine.

-

Mauveine B is formed from one molecule of aniline, two molecules of o-toluidine, and one molecule of p-toluidine.

The reaction proceeds through a series of oxidation and condensation steps, leading to the formation of a black, tarry precipitate containing a small percentage of the desired purple dye.[9] The overall yield of Mauveine in the early industrial process was notably low, estimated to be around 5%.

Experimental Protocols: From Laboratory Bench to Industrial Scale

William Perkin's genius lay not only in his accidental discovery but also in his ability to scale up the process for industrial production, a feat he accomplished by establishing a factory in Greenford, on the banks of the Grand Union Canal, in 1857.[1][10][11] While Perkin's patents provided a general outline, it is believed that specific details of the mass-production process were kept as trade secrets to maintain a competitive edge.[12]

2.1. General Laboratory Synthesis (as inferred from historical accounts)

The following protocol is a generalized representation of the laboratory-scale synthesis that would have been performed by Perkin and his contemporaries.

-

Preparation of Reactant Solution: A cold solution of the sulfate salts of the impure aniline (containing toluidines) was prepared by dissolving the amine mixture in dilute sulfuric acid.

-

Oxidation: A cold solution of potassium dichromate was added to the aniline sulfate solution.

-

Reaction: The mixture was allowed to stand for several hours (some accounts suggest 10-12 hours), during which a black precipitate would form.

-

Isolation of the Crude Product: The black solid was collected by filtration.

-

Extraction of Mauveine: The black precipitate was then treated with a solvent, such as industrial methylated spirits (alcohol), to extract the purple dye, leaving behind the insoluble black sludge.[9]

-

Purification (Early Methods): The alcoholic extract containing the Mauveine was likely subjected to further purification steps, which may have included evaporation of the solvent to yield the solid dye.

2.2. Industrial Scale-Up Considerations at the Greenford Factory

Scaling the synthesis from a laboratory flask to an industrial vat presented significant chemical engineering challenges.

-

Raw Material Sourcing: Perkin had to secure a reliable and large-scale supply of coal tar and the chemicals needed to produce aniline. Initially, aniline was a rare and expensive chemical, but a process developed by Antoine Béchamp soon allowed for its production "by the ton."[1]

-

Reaction Vessels: Large iron vats were likely used for the reaction, which would have required careful temperature control, as the oxidation reaction is exothermic.

-

Purification Process: The extraction and purification of the dye from the large quantities of black sludge would have been a labor-intensive process, likely involving large-scale filtration and extraction apparatus.

-

Product Formulation: The final dye was sold as a solid or a concentrated solution.

Table 2: Estimated Industrial Production Parameters for Aniline Purple (circa 1860)

| Parameter | Estimated Value/Condition | Notes |

| Reactant Ratio (molar) | Aniline:p-toluidine:o-toluidine ≈ 1:2:1 | Based on modern reconstructions of Perkin's Mauveine. |

| Reaction Temperature | Likely near ambient or slightly elevated due to exothermicity. | Precise control was likely limited in the 19th century. |

| Reaction Time | Several hours (e.g., 10-12 hours). | As described in general protocols. |

| Yield | ~5% | A significant portion of the reactants formed insoluble black byproducts.[7] |

| Purification Method | Solvent extraction (industrial methylated spirits). | A crucial step to isolate the dye from the tarry sludge. |

Visualizing the Process

To better understand the logical flow of the early industrial production of aniline purple, the following diagrams illustrate the key pathways and workflows.

Caption: Chemical synthesis pathway for aniline purple.

References

- 1. From Black Goo to Blue Dye and Beyond — the Fascinating History of Aniline | Office for Science and Society - McGill University [mcgill.ca]

- 2. Mauveine - Wikipedia [en.wikipedia.org]

- 3. atlasobscura.com [atlasobscura.com]

- 4. sciencemuseum.org.uk [sciencemuseum.org.uk]

- 5. ias.ac.in [ias.ac.in]

- 6. The dye that revolutionised chemistry: Perkin and the discovery of mauveine [researcheritage-eng.blogspot.com]

- 7. Old King Coal Part 4: Coal Colours - Features - The Chemical Engineer [thechemicalengineer.com]

- 8. blog.scienceandindustrymuseum.org.uk [blog.scienceandindustrymuseum.org.uk]

- 9. aniline dyes | Fashion History Timeline [fashionhistory.fitnyc.edu]

- 10. Mauveine [chm.bris.ac.uk]

- 11. Perkin and Sons | Science Museum Group Collection [collection.sciencemuseumgroup.org.uk]

- 12. Dye detective work uncovers Perkin’s chemistry secrets | Research | Chemistry World [chemistryworld.com]

Methodological & Application

Mauveine A in Microscopy: A Historical Dye's Potential Explored

For Researchers, Scientists, and Drug Development Professionals

Application Note

Introduction

Mauveine, historically significant as the first synthetic organic dye discovered by William Henry Perkin in 1856, marked the dawn of the synthetic chemical industry.[1][2] Comprising a mixture of several related aromatic compounds, including Mauveine A, B, B2, and C, this dye was initially celebrated for its vibrant purple hue and its ability to dye textiles like silk.[2][3][4] While its primary application has been in the textile industry, its potential as a biological stain in microscopy is an area of speculative interest.

Historical and Chemical Context

The discovery of mauveine was a serendipitous event during an attempt to synthesize quinine.[2] The original synthesis involved the oxidation of aniline sulfate with potassium dichromate.[5][6] It was later determined that the presence of toluidine impurities in the aniline was crucial for the formation of mauveine.[3][7] this compound is an organic cation with the chemical formula C₂₆H₂₃N₄⁺.[8] It is a member of the phenazine family of compounds.[8] The dye is slightly soluble in water and ethanol.[1]

Proposed Experimental Protocols

The following protocols are hypothetical and based on general principles of histological staining. They serve as a starting point for researchers interested in exploring the potential of this compound as a microscopic stain.

Preparation of this compound Staining Solution (Hypothetical)

-

Stock Solution (e.g., 1% w/v): Dissolve 100 mg of this compound powder in 10 mL of ethanol. Gentle warming and stirring may be required to aid dissolution.

-

Working Solution (e.g., 0.1% w/v): Dilute the stock solution 1:10 with distilled water or an appropriate buffer (e.g., phosphate-buffered saline, PBS) immediately before use. The optimal solvent and concentration will require empirical determination.

Hypothetical Protocol for Staining Paraffin-Embedded Sections

-

Deparaffinization and Rehydration:

-

Immerse slides in xylene (or a xylene substitute) for 2 x 5 minutes.

-

Transfer slides through a graded series of ethanol solutions: 100% (2 x 2 minutes), 95% (2 minutes), 70% (2 minutes).

-

Rinse with distilled water for 2 minutes.

-

-

Staining:

-

Incubate slides in the 0.1% this compound working solution for 1-5 minutes. The optimal staining time will need to be determined experimentally.

-

-

Washing:

-

Briefly rinse slides in distilled water to remove excess stain.

-

-

Dehydration and Mounting:

-

Dehydrate the sections through a graded series of ethanol: 70% (1 minute), 95% (1 minute), 100% (2 x 1 minute).

-

Clear in xylene (or substitute) for 2 x 2 minutes.

-

Mount with a compatible mounting medium and coverslip.

-

Hypothetical Protocol for Fluorescence Microscopy

Given that this compound is a colored compound, it will absorb light and may exhibit fluorescence. The absorption maximum is around 548-550 nm.[1][9]

-

Sample Preparation: Prepare cells or tissue sections on microscope slides or coverslips suitable for fluorescence microscopy.

-

Fixation and Permeabilization (if required):

-

Fix cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

-

Rinse three times with PBS.

-

Permeabilize with 0.1% Triton X-100 in PBS for 10 minutes (for intracellular targets).

-

Rinse three times with PBS.

-

-

Staining:

-

Incubate with 0.1% this compound working solution for 10-30 minutes at room temperature, protected from light.

-

-

Washing:

-

Wash three times with PBS to remove unbound stain.

-

-

Mounting:

-

Mount with an anti-fade mounting medium.

-

-

Imaging:

-

Examine under a fluorescence microscope using an appropriate filter set (e.g., excitation around 550 nm, emission collection >570 nm). The exact excitation and emission maxima would need to be determined experimentally.

-

Data Presentation

As there is no established quantitative data for this compound in microscopy, the following table summarizes its known chemical properties.

| Property | Value | Reference |

| Chemical Formula | C₂₆H₂₃N₄⁺ | [8] |

| Molar Mass | 391.5 g/mol | [8] |

| Absorption Maximum | 548-550 nm | [1][9] |

| Solubility (Aqueous) | Slight | [1] |

| Solubility (Ethanol) | Slight | [1] |

Visualizations

Caption: Hypothetical workflow for this compound staining in microscopy.

Disclaimer: The provided protocols and workflow are theoretical and intended for investigational purposes only. They are not based on established and validated procedures. Researchers should exercise caution and perform thorough optimization and validation for any specific application.

References

- 1. stainsfile.com [stainsfile.com]

- 2. Mauveine - Wikipedia [en.wikipedia.org]

- 3. The dye that revolutionised chemistry: Perkin and the discovery of mauveine [researcheritage-eng.blogspot.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Sciencemadness Discussion Board - mauve preparation - Powered by XMB 1.9.11 [sciencemadness.org]

- 8. This compound | C26H23N4+ | CID 10049441 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Application Notes and Protocols for Mauveine A in Modern Cell Biology

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mauveine, the world's first synthetic organic dye, was discovered by William Henry Perkin in 1856.[1] While historically significant in the textile industry, its applications in modern biological sciences remain largely unexplored. Mauveine is not a single compound but a mixture, with Mauveine A being a primary component.[1] Its core structure is a substituted phenazine, a class of compounds known for their redox and fluorescent properties, with some derivatives used as dyes and effective fluorescent probes in biology and medicine.[2][3] This document outlines potential, largely unexplored, applications of this compound in contemporary cell biology, providing detailed hypothetical protocols and frameworks for future research.

Application: this compound as a Novel Histological and Cytological Stain

Application Note

The phenazine core of this compound suggests its potential as a biological stain, similar to other cationic dyes like Neutral Red and Safranine, which are used to visualize specific cellular components.[4] Its purple color indicates strong absorption of visible light, a key characteristic of a histological stain.[5] Given its aromatic and cationic nature, this compound may bind to negatively charged macromolecules within the cell, such as nucleic acids in the nucleus or glycosaminoglycans in the extracellular matrix. Its "slight" solubility in water and ethanol is also a feature shared with many common stains used in histology.[5] This application proposes the use of this compound as a novel stain for visualizing cellular morphology in both fixed tissues and cell cultures.

Quantitative Data: Physicochemical Properties of Mauveine

| Property | Value | Reference |

| Molecular Formula (this compound cation) | C₂₆H₂₃N₄⁺ | [6] |

| Absorption Maximum (λmax) | 548-550 nm | [5][7] |

| Aqueous Solubility | Slight | [5] |

| Ethanol Solubility | Slight | [5] |